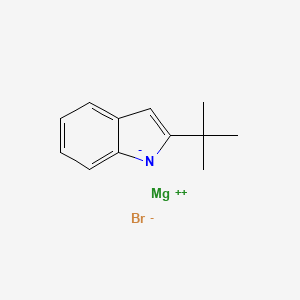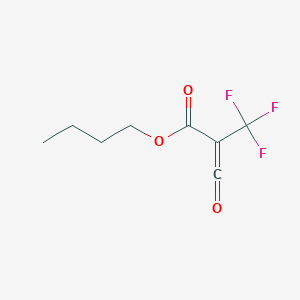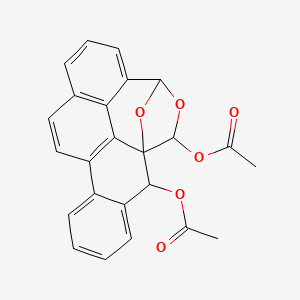
N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide is an organic compound with the molecular formula C14H15NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide typically involves the reaction of 3-phenylthiophene-2-carboxylic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler amide with similar solvent properties.
Thiophene-2-carboxamide: A related thiophene derivative with different substituents.
Zolpidem: A compound with a similar amide structure but different pharmacological properties.
Uniqueness
N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide is unique due to the combination of the thiophene ring and the N,N-dimethylacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62404-40-4 |
|---|---|
Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-phenylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C14H15NOS/c1-15(2)14(16)10-13-12(8-9-17-13)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI Key |
GJMODVPPCMZSSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=C(C=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Methylidene-3-thia-6-azaspiro[5.5]undecan-6-ium iodide](/img/structure/B14520962.png)



![[3-(Furan-2-carbonyl)phenoxy]acetic acid](/img/structure/B14520982.png)


